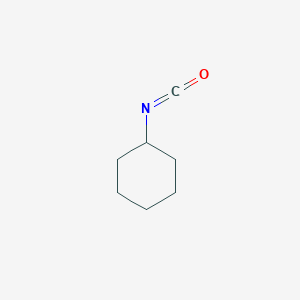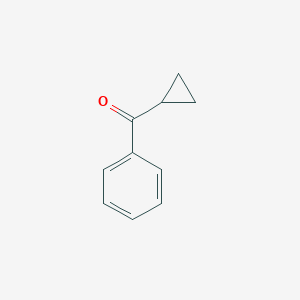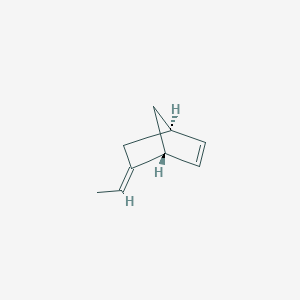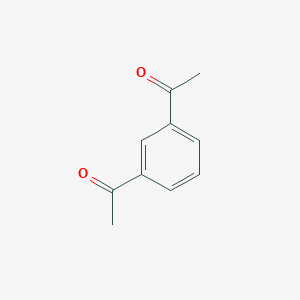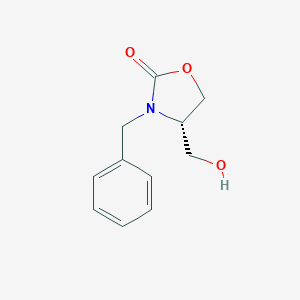
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone, also known as benzyl oxazolidinone, is a chiral building block used in the synthesis of various biologically active compounds. It is widely used in the pharmaceutical industry for the development of drugs due to its unique chemical properties.
Wirkmechanismus
Benzyl oxazolidinone acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a complex with the substrate, which then undergoes the reaction. The chiral auxiliary can be easily removed after the reaction, leaving behind the desired product with the desired stereochemistry.
Biochemische Und Physiologische Effekte
Benzyl oxazolidinone has no known biochemical or physiological effects as it is primarily used as a synthetic reagent in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in lab experiments is its ability to control the stereochemistry of reactions. It is also relatively easy to synthesize and purify. However, the main limitation is that it can be expensive and time-consuming to use in large-scale reactions.
Zukünftige Richtungen
There are several future directions for the use of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis reactions. Another area of interest is the synthesis of new biologically active compounds using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone as a chiral auxiliary. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone is an ongoing area of research.
Synthesemethoden
The synthesis of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone involves the reaction of benzaldehyde and glycine in the presence of a catalyst. The reaction produces a racemic mixture of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone, which can be separated into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
Benzyl oxazolidinone has been extensively studied for its various applications in scientific research. It has been used as a chiral auxiliary for the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis reactions.
Eigenschaften
CAS-Nummer |
136015-39-9 |
|---|---|
Produktname |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(4S)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
InChI-Schlüssel |
ZFKDWURAIPCLAI-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Kanonische SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Synonyme |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




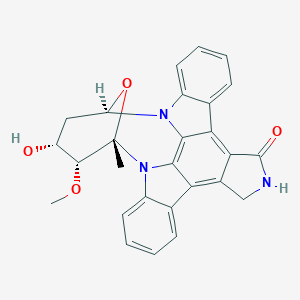
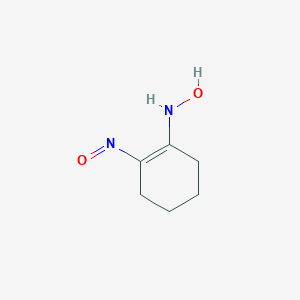
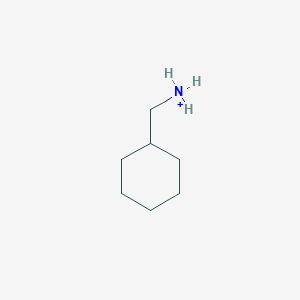
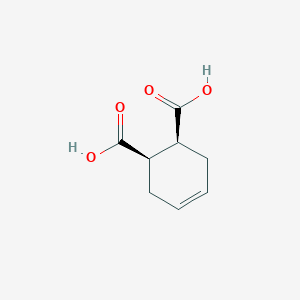
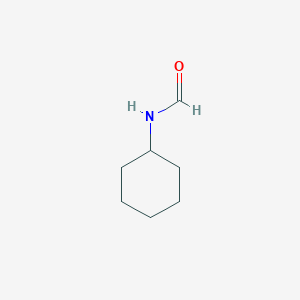
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)


